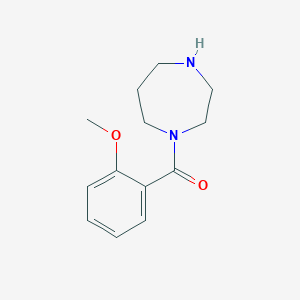
(1,4-Diazepan-1-yl)(2-methoxyphenyl)methanone
Übersicht
Beschreibung
(1,4-Diazepan-1-yl)(2-methoxyphenyl)methanone, also known as DMCM, is a benzodiazepine derivative that has been widely used in scientific research as a tool to study the GABA(A) receptor system. This compound has been shown to have a high affinity for the benzodiazepine binding site on the GABA(A) receptor, making it a valuable tool for investigating the function of this receptor system.
Wissenschaftliche Forschungsanwendungen
Biocatalysis and Enzymatic Synthesis
®- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole: can be synthesized using enzymatic intramolecular asymmetric reductive amination. Researchers have identified enantiocomplementary imine reductases (IREDs) for this purpose. Notably, the ®-selective IRED from Leishmania major (IR1) and the (S)-selective IRED from Micromonospora echinaurantiaca (IR25) play key roles. The catalytic efficiency of these enzymes has been investigated, and a double mutant Y194F/D232H of IR1 significantly enhances catalytic efficiency. These findings offer an effective method for constructing chiral 1,4-diazepanes of pharmaceutical importance .
Antiproliferative Activity
Trimethoxy-substituted benzimidazole-2-carboxamide: (compound 8) demonstrates promising antiproliferative activity (IC50 = 0.6–2.0 µM). Researchers have evaluated its effects on three human cancer cell lines. Additionally, trihydroxy-substituted benzothiazole-2-carboxamide (compound 29) exhibits potent antioxidant activity, surpassing the reference compound butylated hydroxytoluene (BHT). Compound 29 also displays antioxidative effects in tumor cells. Density functional theory (DFT) calculations provide insights into the molecular basis for its activity .
Synthetic Intermediates
2-Methoxybenzoyl chloride: (also known as o-anisoyl chloride) serves as a synthetic intermediate. It has been used in the preparation of various compounds, including 2-methoxybenzoyl-ferrocene via Friedel-Crafts reaction and 2-methoxybenzoyl phosphate .
Pharmaceutical Development
Chiral 1,4-diazepanes, such as Suvorexant , have pharmaceutical significance. Suvorexant is a selective dual orexin receptor antagonist used for treating primary insomnia. The synthesis and optimization of related compounds are essential for drug development .
Computational Studies
Density functional theory (DFT) calculations play a crucial role in understanding the antioxidative capacities of specific compounds. For instance, compound 29 owes its activity to the formation of two [O•∙∙∙H–O] hydrogen bonds in the formed radical. Such computational insights guide further optimization of benzazole-2-carboxamide scaffolds .
Wirkmechanismus
Target of Action
It’s structurally related to urapidil, which is known to target the 5ht-1a receptor . This receptor plays a crucial role in central antihypertensive activity .
Mode of Action
Based on its structural similarity to urapidil, it may also cross the blood-brain barrier and activate the 5ht-1a receptor , resulting in central antihypertensive activity .
Biochemical Pathways
It’s structurally related to urapidil, which is known to affect the biochemical pathways associated with hypertension .
Pharmacokinetics
A structurally similar compound, urapidil, has been studied, and it’s known to have good potency and improved pharmacokinetics .
Result of Action
It’s structurally related to urapidil, which is known to have central antihypertensive activity .
Eigenschaften
IUPAC Name |
1,4-diazepan-1-yl-(2-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-12-6-3-2-5-11(12)13(16)15-9-4-7-14-8-10-15/h2-3,5-6,14H,4,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZKJSCFVYVXTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588316 | |
| Record name | (1,4-Diazepan-1-yl)(2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61903-19-3 | |
| Record name | (Hexahydro-1H-1,4-diazepin-1-yl)(2-methoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61903-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,4-Diazepan-1-yl)(2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



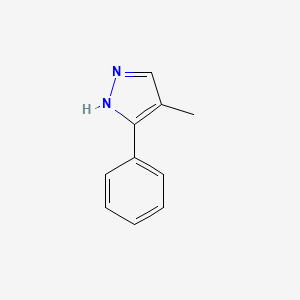
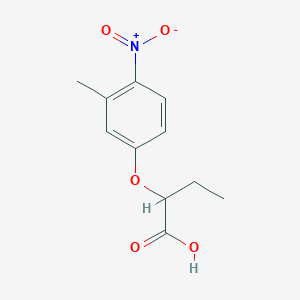
![(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B3022494.png)
![6-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3022496.png)
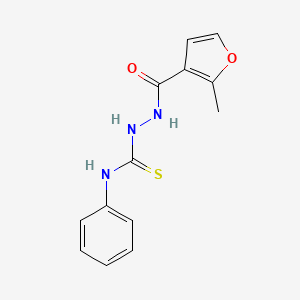


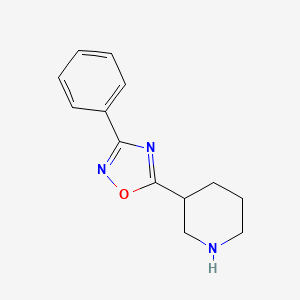
![1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride](/img/structure/B3022504.png)
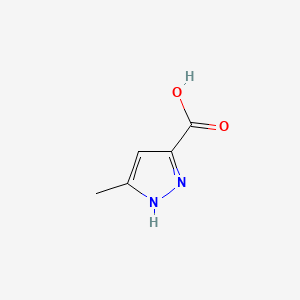
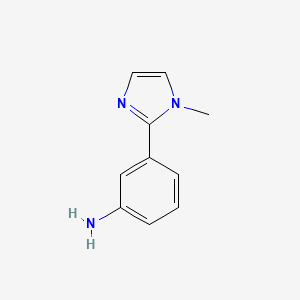
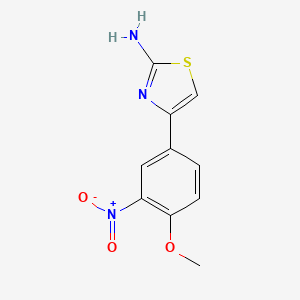
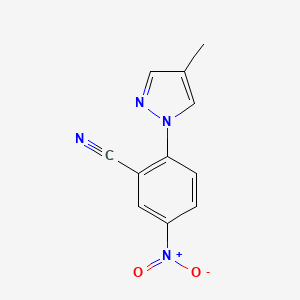
![(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B3022509.png)